molecular formula C58H59MoN2O- B6297001 CatPac-1 CAS No. 1572180-69-8

CatPac-1

Cat. No.: B6297001
CAS No.: 1572180-69-8
M. Wt: 896.0 g/mol
InChI Key: WDEQJSQFOMLLKG-UHFFFAOYSA-N
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Description

CatPac-1 is a Molybdenum-based aryl-oxide catalyst known for its efficiency in metathesis reactions, including cross metathesis and ring-closing metathesis . This compound has garnered significant attention due to its stability and effectiveness in various catalytic processes.

Scientific Research Applications

CatPac-1 has a wide range of applications in scientific research, including:

    Chemistry: Used extensively in organic synthesis for the formation of complex molecules through metathesis reactions.

    Biology: Employed in the synthesis of biologically active compounds and pharmaceuticals.

    Medicine: Utilized in the development of new drugs and therapeutic agents.

    Industry: Applied in the production of polymers, fine chemicals, and other industrial products.

Mechanism of Action

The mechanism of action of this compound involves its use as a catalyst in various chemical reactions .

Safety and Hazards

The compound is air and moisture sensitive . It should be stored below -30°C under an inert atmosphere . It decomposes at elevated temperatures . The compound should be used under Schlenk line conditions or in a glove box .

Preparation Methods

Synthetic Routes and Reaction Conditions

CatPac-1 is synthesized through a series of steps involving the coordination of Molybdenum with aryl-oxide ligands. The process typically involves the following steps:

    Preparation of Aryl-Oxide Ligands: The aryl-oxide ligands are synthesized through the reaction of aryl halides with alkali metal hydroxides under reflux conditions.

    Coordination with Molybdenum: The aryl-oxide ligands are then coordinated with Molybdenum precursors under inert atmosphere conditions, often using Schlenk techniques to prevent oxidation.

    Purification: The resulting compound is purified through recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

In industrial settings, the production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

CatPac-1 undergoes various types of reactions, including:

    Metathesis Reactions: this compound is highly effective in catalyzing metathesis reactions, such as cross metathesis and ring-closing metathesis.

    Oxidation and Reduction: While primarily used in metathesis, this compound can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Metathesis Reactions: Common reagents include alkenes and alkynes, with reaction conditions typically involving moderate temperatures and inert atmospheres.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or hydrazine may be used, with conditions varying based on the desired reaction pathway.

Major Products Formed

    Metathesis Reactions: The major products include various cyclic and acyclic alkenes, depending on the substrates used.

    Oxidation and Reduction: Products can range from alcohols to ketones and aldehydes, depending on the specific reaction conditions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness of CatPac-1

This compound is unique due to its air-stable nature and high efficiency in metathesis reactions. Unlike some other catalysts, it does not require stringent inert atmosphere conditions, making it more practical for various applications.

Properties

IUPAC Name

2,5-dimethylpyrrol-1-ide;[2,6-di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene)molybdenum;2,3,5,6-tetraphenylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H22O.C12H17N.C10H12.C6H8N.Mo/c31-30-28(24-17-9-3-10-18-24)26(22-13-5-1-6-14-22)21-27(23-15-7-2-8-16-23)29(30)25-19-11-4-12-20-25;1-8(2)10-6-5-7-11(9(3)4)12(10)13;1-10(2,3)9-7-5-4-6-8-9;1-5-3-4-6(2)7-5;/h1-21,31H;5-9H,1-4H3;1,4-8H,2-3H3;3-4H,1-2H3;/q;;;-1;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDEQJSQFOMLLKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C([N-]1)C.CC(C)C1=C(C(=CC=C1)C(C)C)N=[Mo]=CC(C)(C)C2=CC=CC=C2.C1=CC=C(C=C1)C2=CC(=C(C(=C2C3=CC=CC=C3)O)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C58H59MoN2O-
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

896.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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